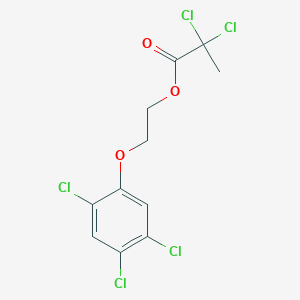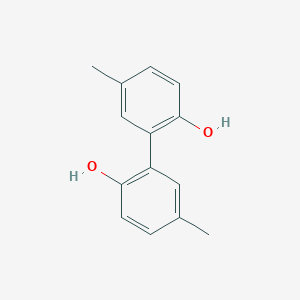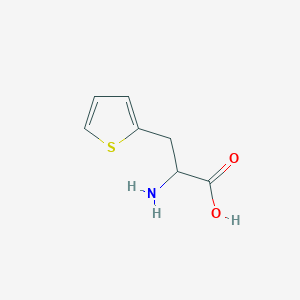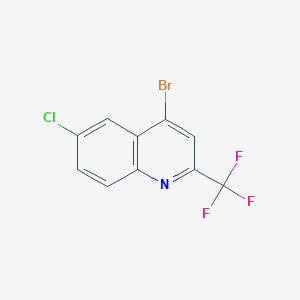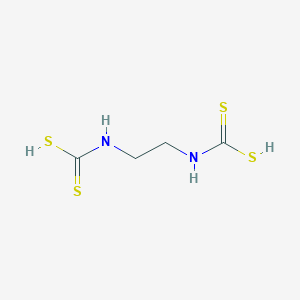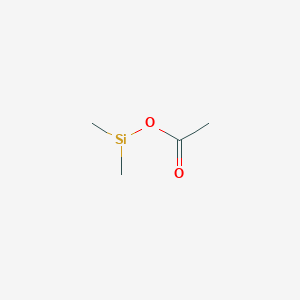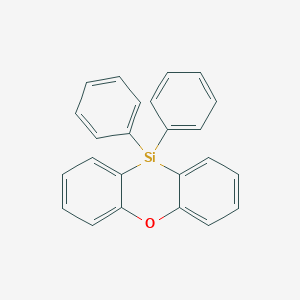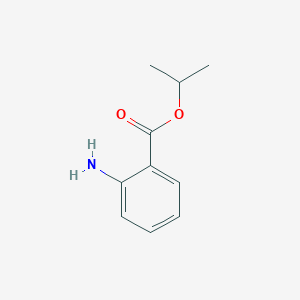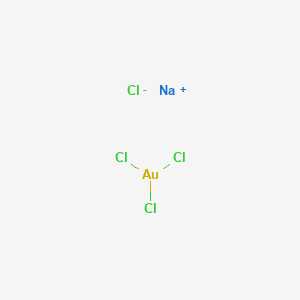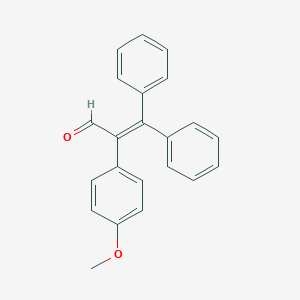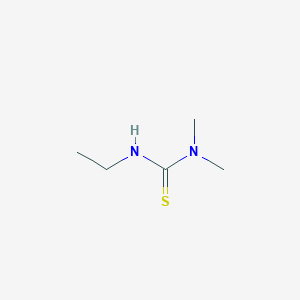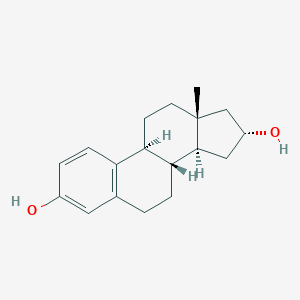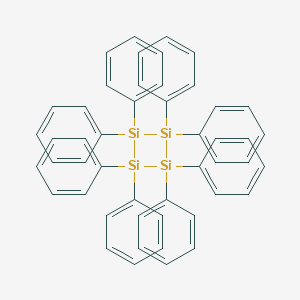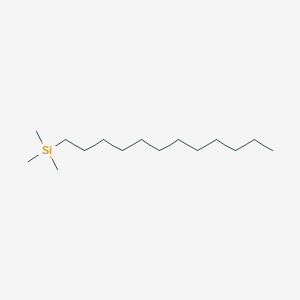
Dodecyl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl(trimethyl)silane, also known as DTMS, is an organosilicon compound. It is widely used in scientific research for its unique properties. DTMS is a colorless, odorless liquid that is soluble in organic solvents. It is used as a surfactant, a reagent, and a precursor in various chemical reactions.
Wirkmechanismus
Dodecyl(trimethyl)silane acts as a surfactant by reducing the surface tension of the liquid. It forms a monolayer on the surface of the liquid, which stabilizes the emulsion or suspension. Dodecyl(trimethyl)silane also acts as a reagent in various chemical reactions. It can be used as a source of dodecyl group in the synthesis of organic compounds.
Biochemische Und Physiologische Effekte
Dodecyl(trimethyl)silane has no known biochemical or physiological effects. It is not toxic to humans or animals. However, it should be handled with care as it is a flammable liquid.
Vorteile Und Einschränkungen Für Laborexperimente
Dodecyl(trimethyl)silane is a versatile reagent that can be used in various chemical reactions. It is easy to handle and has a long shelf life. Dodecyl(trimethyl)silane is also relatively inexpensive compared to other reagents. However, Dodecyl(trimethyl)silane is highly flammable and should be handled with care. It should be stored in a cool, dry place away from heat and flame.
Zukünftige Richtungen
Dodecyl(trimethyl)silane has potential applications in the production of siloxane-based polymers. It can also be used as a surfactant in the production of emulsions and suspensions. Future research could focus on the development of new synthetic routes for Dodecyl(trimethyl)silane, as well as the optimization of its use in various chemical reactions. Dodecyl(trimethyl)silane could also be used in the production of new materials with unique properties.
Synthesemethoden
Dodecyl(trimethyl)silane can be synthesized by the reaction of dodecyl chloride with trimethylsilyl chloride in the presence of a catalyst. The reaction takes place at room temperature and produces Dodecyl(trimethyl)silane in high yield. The purity of Dodecyl(trimethyl)silane can be increased by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Dodecyl(trimethyl)silane is widely used in scientific research as a surfactant. It is used to stabilize emulsions and suspensions in various chemical reactions. Dodecyl(trimethyl)silane is also used as a reagent in the synthesis of various organic compounds. It is used in the preparation of siloxane-based polymers, which are used in the production of electronic devices, cosmetics, and medical implants.
Eigenschaften
CAS-Nummer |
17908-09-7 |
|---|---|
Produktname |
Dodecyl(trimethyl)silane |
Molekularformel |
C15H34Si |
Molekulargewicht |
242.52 g/mol |
IUPAC-Name |
dodecyl(trimethyl)silane |
InChI |
InChI=1S/C15H34Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3 |
InChI-Schlüssel |
ZHKRBCQSLSTSAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCC[Si](C)(C)C |
Synonyme |
DODECYLTRIMETHYLSILANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



